(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone
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Overview
Description
(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of a hydroxyimino group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-hydroxyimino-1-(4-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
(2E)-2-hydroxyimino-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone is unique due to the presence of both hydroxyimino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6N2O4 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O4/c11-8(5-9-12)6-1-3-7(4-2-6)10(13)14/h1-5,12H/b9-5+ |
InChI Key |
KTFACPJPLWRUNH-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
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